Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-
Description
Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, is a substituted phenylboronic acid featuring a formyl group (-CHO) at the ortho (2nd) position and a benzyloxy (phenylmethoxy) group at the para (6th) position relative to the boronic acid moiety. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
CAS No. |
420800-55-1 |
|---|---|
Molecular Formula |
C14H13BO4 |
Molecular Weight |
256.06 g/mol |
IUPAC Name |
(2-formyl-6-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C14H13BO4/c16-9-12-7-4-8-13(14(12)15(17)18)19-10-11-5-2-1-3-6-11/h1-9,17-18H,10H2 |
InChI Key |
ZZCHISPSGSGSLZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1OCC2=CC=CC=C2)C=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling of Prefunctionalized Aryl Halides
This approach utilizes a halogenated benzaldehyde precursor with a protected phenylmethoxy group.
Procedure:
-
Synthesis of 2-formyl-3-(phenylmethoxy)bromobenzene :
-
Miyaura Borylation :
Data Table 1: Miyaura Borylation Conditions
Direct Formylation of Phenylboronic Acids
Introducing the formyl group post-boronic acid installation via Vilsmeier-Haack reaction.
Procedure:
-
Synthesis of 3-(phenylmethoxy)phenylboronic acid :
-
Vilsmeier-Haack Formylation :
Data Table 2: Formylation Efficiency
Sequential Functionalization via Ortho-Metalation
A directed ortho-metalation (DoM) strategy enables precise functionalization.
Procedure:
-
Protection of Benzaldehyde :
-
Ortho-Borylation :
-
Deprotection and Benzylation :
Data Table 3: Ortho-Borylation Parameters
| Substrate | Base | Boron Reagent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-MOMO-C₆H₄CHO | n-BuLi | B(OMe)₃ | –78→RT | 62 | |
| 2-TBSO-C₆H₄CHO | LDA | B(Oi-Pr)₃ | –78→RT | 58 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | High functional group tolerance | Requires pre-halogenated substrates | 70–78 |
| Vilsmeier-Haack Formylation | Direct aldehyde introduction | Sensitive to boronic acid stability | 65–72 |
| Ortho-Metalation | Precise positional control | Multi-step protection/deprotection | 58–65 |
Mechanistic Insights and Optimization
Suzuki-Miyaura Coupling
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The phenylmethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include boronic esters, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
Chemical Applications
Cross-Coupling Reactions
Boronic acids are predominantly utilized in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which facilitates the formation of biaryl compounds. B-[2-formyl-6-(phenylmethoxy)phenyl]- is effective as a coupling partner due to its ability to form stable complexes with palladium catalysts. This reaction is crucial for synthesizing pharmaceuticals and organic materials .
Synthesis of Complex Organic Molecules
In synthetic organic chemistry, boronic acids serve as essential intermediates for constructing complex molecules. They can undergo transformations to yield various functional groups, enabling the synthesis of diverse organic compounds.
Biological Applications
Enzyme Inhibition Studies
The boronic acid group exhibits a strong affinity for diols, making it valuable in designing enzyme inhibitors. B-[2-formyl-6-(phenylmethoxy)phenyl]- has been investigated for its potential to inhibit serine proteases by forming stable boronate esters with the active site residues, thereby blocking enzyme activity .
Biological Probes
This compound can also function as a molecular probe in biological systems, allowing researchers to study enzyme mechanisms and interactions within cellular environments. Its specificity towards certain biological targets makes it a useful tool in biochemical research.
Medical Applications
Drug Development
Research into B-[2-formyl-6-(phenylmethoxy)phenyl]- has highlighted its potential in drug delivery systems and as a therapeutic agent against various diseases, including cancer. The compound's ability to form reversible covalent bonds enhances its suitability for targeted drug delivery applications .
Anticancer Activity
Studies have shown that boronic acid derivatives possess cytotoxic properties against certain cancer cell lines. For instance, compounds structurally related to B-[2-formyl-6-(phenylmethoxy)phenyl]- have demonstrated reduced viability in prostate cancer cells while maintaining the viability of healthy cells, indicating a potential therapeutic index .
Industrial Applications
Material Science
In industry, boronic acids are employed in developing advanced materials such as polymers and sensors. Their ability to form reversible covalent bonds allows for the creation of smart materials that can respond to environmental stimuli .
Sensor Development
Boronic acids are also utilized in sensor technology due to their selective binding properties with sugars and other biomolecules. This application is particularly relevant in glucose sensing for diabetes management, where boronic acid-based sensors can provide real-time monitoring of blood sugar levels .
Case Studies
Mechanism of Action
The mechanism of action of boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group can interact with specific molecular targets, such as serine proteases, by forming a stable boronate ester, thereby inhibiting the enzyme’s activity .
Comparison with Similar Compounds
Substituent Effects on Acidity
The acidity of boronic acids is highly dependent on substituents. Ortho-substituted phenylboronic acids, such as B-[2-formyl-6-(phenylmethoxy)phenyl]-, exhibit altered acidity due to steric hindrance and electronic effects. For example:
- 4-Fluoro-3-formylphenylboronic acid () features a formyl group at the meta position, which may moderately increase acidity compared to unsubstituted analogs.
- 2-Methoxy-4,6-dimethylphenylboronic acid () has electron-donating methoxy and methyl groups, likely reducing acidity (pKa >9).
The formyl group in B-[2-formyl-6-(phenylmethoxy)phenyl]- is expected to lower the pKa compared to methoxy-substituted analogs, enhancing reactivity in covalent interactions with enzymes or sensors .
Steric and Functional Group Comparisons
The benzyloxy group in the target compound introduces steric bulk that may hinder interactions with enzymes compared to smaller substituents like triazoles .
Enzyme Inhibition Potential
Boronic acids inhibit β-lactamases by forming reversible covalent bonds with catalytic serine residues . Key comparisons include:
- Phenylboronic acid: Moderate diagnostic accuracy for detecting KPC β-lactamases ().
- Triazole-substituted analogs : Superior inhibition (Ki <0.01 µM) due to optimized steric and electronic profiles .
- [2-[[4-(2-Methoxyethyl)Phenoxy]Methyl]Phenyl]boronic acid: Effective fungal histone deacetylase inhibitor (IC50 ~1 µM) .
The formyl group in B-[2-formyl-6-(phenylmethoxy)phenyl]- may mimic transition states in enzymatic reactions, but its bulky benzyloxy group could reduce binding efficiency compared to triazole derivatives .
Antiproliferative Activity
- 6-Hydroxynaphthalen-2-yl boronic acid : IC50 = 0.1969 µM against cancer cells .
- Phenanthren-9-yl boronic acid : IC50 = 0.2251 µM .
The target compound’s formyl group could enable Schiff base formation with cellular amines, but its solubility in biological media (e.g., RPMI) remains uncertain compared to precipitating analogs like pyren-1-yl boronic acid .
Biological Activity
Boronic acids, including the compound Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl] (commonly referred to as 2-formyl-6-(phenylmethoxy)phenylboronic acid), have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific boronic acid derivative, focusing on its anticancer, antibacterial, and antioxidant properties as well as its potential mechanisms of action.
1. Anticancer Activity
Recent studies have demonstrated that various phenylboronic acid derivatives exhibit promising anticancer properties. For instance, a study assessing the antiproliferative potential of phenylboronic acids found that certain derivatives could induce cell cycle arrest and apoptosis in ovarian cancer cells (A2780) through mechanisms involving caspase activation and p21 accumulation .
Case Study: Structure-Activity Relationship
The introduction of the formyl group at the 2-position significantly enhanced biological activity compared to other modifications. The compound 2-fluoro-6-formylphenylboronic acid was particularly noted for its strong antiproliferative effects across multiple cancer cell lines, displaying low micromolar IC50 values .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-Fluoro-6-formylphenylboronic acid | A2780 | 18 |
| 4-(Benzyloxy)-2,6-dimethylphenylboronic acid | MCF7 | 175.2 |
This indicates that structural modifications can significantly influence the efficacy of boronic acid derivatives in cancer treatment.
2. Antibacterial Activity
Boronic acids also exhibit notable antibacterial properties. A study focused on a novel boronic ester derived from phenylboronic acid demonstrated effective antibacterial activity against Escherichia coli and other bacterial strains . The synthesized compound showed an MIC value of 6.50 mg/mL against E. coli, indicating its potential as an antibacterial agent.
Antimicrobial Mechanism
The antimicrobial activity is thought to correlate with the structural characteristics of the compounds. For example, the presence of specific substituents can enhance the interaction with bacterial enzymes, leading to increased inhibition of bacterial growth .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 6.50 |
| Candida albicans | 100 (at highest dose) |
3. Antioxidant Properties
In addition to anticancer and antibacterial activities, boronic acids have been investigated for their antioxidant capabilities. A study evaluating a novel boronic ester compound derived from quercetin reported high antioxidant activity measured through various assays including ABTS and DPPH radical scavenging tests . The compound demonstrated an IC50 value of 0.11 µg/mL in the ABTS assay, showcasing its potent antioxidant properties.
The biological activities of boronic acids are often linked to their ability to interact with biological molecules such as enzymes and receptors:
- Cell Cycle Arrest : Many phenylboronic acids induce cell cycle arrest at specific phases (e.g., G2/M phase), which is associated with apoptosis in cancer cells.
- Enzyme Inhibition : The inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase has been observed, suggesting potential applications in neurodegenerative diseases .
- Antioxidant Mechanism : The ability to scavenge free radicals contributes to their antioxidant effects, which can protect cells from oxidative stress.
Q & A
Basic Research Questions
Q. What analytical methods are recommended to mitigate boronic acid dehydration/trimerization during mass spectrometry (MS) characterization?
- Methodology : Derivatization with diols (e.g., pinacol) or in situ esterification with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation, enabling reliable MALDI-MS analysis. DHB acts as both matrix and derivatizing agent, simplifying peptide sequencing and library deconvolution .
- Experimental Design : Pre-treat samples with diols (e.g., 1,2-ethanediol) to form cyclic boronic esters prior to MS analysis. For on-plate derivatization, mix the sample with DHB matrix and analyze directly via MALDI-MS/MS.
Q. How can Suzuki-Miyaura coupling reactions be optimized for this boronic acid in biaryl synthesis?
- Methodology : Use palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides under inert conditions. The formyl and phenylmethoxy substituents may require mild bases (e.g., K₂CO₃) to avoid side reactions. Monitor reaction progress via TLC or HPLC-MS .
- Data Analysis : Confirm coupling efficiency by comparing MS/MS fragmentation patterns with expected molecular weights. Adjust catalyst loading or temperature if boronic acid decomposition is observed.
Q. What buffer systems minimize non-specific interactions in glycoprotein binding studies?
- Methodology : Use borate buffers (pH 8.5–9.0) to enhance selective diol binding while suppressing electrostatic or hydrophobic secondary interactions. Include low concentrations of detergents (e.g., Tween-20) to reduce non-specific adsorption .
- Experimental Validation : Compare binding affinities of glycoproteins (e.g., RNase B) vs. non-glycosylated controls (e.g., RNase A) using surface plasmon resonance (SPR) to validate specificity .
Advanced Research Questions
Q. How do computational methods aid in predicting the reactivity of this boronic acid in drug design?
- Methodology : Perform QSAR modeling with descriptors (e.g., Hammett σ, steric parameters) to predict binding affinity or catalytic activity. Use PCA and k-means clustering to map chemical space and prioritize derivatives for synthesis .
- Case Study : A PCA-driven approach identified boronic acids with optimal electronic properties for chiroptical sensors, enabling targeted synthesis of high-affinity enzyme inhibitors .
Q. Why might thermal stability data contradict theoretical predictions for this compound?
- Analysis : Thermogravimetric analysis (TGA) reveals decomposition pathways (e.g., dehydration, oxidation). The formyl group may lower thermal stability compared to arylboronic acids with electron-donating substituents. Crosslinking via boroxine formation could paradoxically enhance stability in polymer matrices .
- Resolution : Characterize degradation products via FT-IR or GC-MS to identify competing pathways. Compare with structurally similar analogs (e.g., methoxy-substituted boronic acids) to isolate substituent effects .
Q. How can conflicting glycoprotein binding data be resolved in boronic acid-functionalized assays?
- Troubleshooting : Secondary interactions (e.g., hydrophobic or ionic) may dominate under suboptimal conditions. Validate assays using SPR with AECPBA-modified surfaces and competitive elution with sorbitol. Adjust buffer ionic strength or pH to weaken non-specific binding .
- Case Example : Avidin binding to AECPBA surfaces was reduced 10-fold by switching from phosphate to HEPES buffer, highlighting the impact of buffer chemistry .
Q. What strategies improve the selectivity of boronic acid-based sensors in complex biological matrices?
- Methodology : Incorporate fluorogenic reporters (e.g., dansyl tags) or dual-functionality (e.g., Cu²⁺ chelation) to enhance signal specificity. Optimize pH near the boronic acid pKa (~7.6) to balance binding and fluorescence response .
- Validation : Perform titration calorimetry (ITC) to quantify binding thermodynamics with competing diols (e.g., glucose vs. fructose) .
Key Takeaways
- Analytical Challenges : Derivatization and buffer optimization are critical to mitigate boronic acid instability and non-specific interactions.
- Design Principles : Computational tools (QSAR, PCA) streamline the exploration of chemical space for drug discovery and sensor development.
- Advanced Applications : This boronic acid’s unique substituents (formyl, phenylmethoxy) enable tailored applications in glycoproteomics and targeted therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
